molecular formula C14H8I3KO4 B1613337 Potassium 4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenylacetate CAS No. 40993-15-5

Potassium 4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenylacetate

Cat. No.: B1613337
CAS No.: 40993-15-5
M. Wt: 660.02 g/mol
InChI Key: LMSASRWXHHYSTN-UHFFFAOYSA-M
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Description

Potassium 4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenylacetate is a chemical compound known for its significant role in various scientific and industrial applications. This compound is characterized by its complex structure, which includes multiple iodine atoms and phenolic groups, making it a subject of interest in fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium 4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenylacetate typically involves the iodination of phenolic compounds followed by esterification and subsequent potassium salt formation. The process begins with the iodination of 4-hydroxyphenol to introduce iodine atoms at specific positions. This is followed by the reaction with 3,5-diiodophenylacetic acid under controlled conditions to form the ester. Finally, the ester is converted to its potassium salt form using potassium hydroxide.

Industrial Production Methods

Industrial production of this compound involves large-scale iodination and esterification processes. The reaction conditions are optimized to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

Potassium 4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenylacetate undergoes various chemical reactions, including:

    Oxidation: The phenolic groups can be oxidized to quinones under specific conditions.

    Reduction: The iodine atoms can be reduced to form deiodinated derivatives.

    Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like thiols, amines, and alkoxides are employed under basic conditions.

Major Products Formed

The major products formed from these reactions include quinones, deiodinated derivatives, and substituted phenolic compounds, depending on the reaction conditions and reagents used.

Scientific Research Applications

Potassium 4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenylacetate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways involving iodine.

    Medicine: Investigated for its potential therapeutic effects, particularly in thyroid-related disorders due to its iodine content.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of pharmaceuticals.

Mechanism of Action

The mechanism of action of Potassium 4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenylacetate involves its interaction with molecular targets such as enzymes and receptors. The iodine atoms play a crucial role in modulating the activity of these targets. The compound can influence DNA transcription and protein synthesis by binding to specific receptors, thereby exerting its physiological effects.

Comparison with Similar Compounds

Similar Compounds

    Liothyronine: A thyroid hormone with a similar structure but different biological activity.

    Levothyroxine: Another thyroid hormone used in the treatment of hypothyroidism.

    Triiodothyroacetic Acid: A compound with a similar iodine content and used in similar applications.

Uniqueness

Potassium 4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenylacetate is unique due to its specific structure, which allows it to interact with a wide range of molecular targets. Its multiple iodine atoms and phenolic groups make it particularly effective in applications involving iodine metabolism and thyroid function.

Properties

IUPAC Name

potassium;2-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9I3O4.K/c15-9-6-8(1-2-12(9)18)21-14-10(16)3-7(4-11(14)17)5-13(19)20;/h1-4,6,18H,5H2,(H,19,20);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMSASRWXHHYSTN-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC2=C(C=C(C=C2I)CC(=O)[O-])I)I)O.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8I3KO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30193994
Record name Potassium 4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30193994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

660.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40993-15-5
Record name Potassium 4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenylacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040993155
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Potassium 4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30193994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Potassium 4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenylacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.050.135
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Potassium 4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenylacetate
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Potassium 4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenylacetate
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Potassium 4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenylacetate
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